molecular formula C14H12N2O3S B4011188 5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide

5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide

Cat. No.: B4011188
M. Wt: 288.32 g/mol
InChI Key: XRTWRHWHXUZDSS-UHFFFAOYSA-N
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Description

5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide is a heterocyclic compound that contains a thiazole ring.

Preparation Methods

The synthesis of 5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxolane and carboxamide groups. Common synthetic routes include:

Mechanism of Action

Comparison with Similar Compounds

5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities, highlighting the versatility and potential of thiazole derivatives in various applications.

Properties

IUPAC Name

5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-11-8-10(13(18)16-14-15-6-7-20-14)12(19-11)9-4-2-1-3-5-9/h1-7,10,12H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTWRHWHXUZDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide
Reactant of Route 2
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5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide
Reactant of Route 3
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5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide
Reactant of Route 4
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5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide
Reactant of Route 5
5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-oxo-2-phenyl-N-(1,3-thiazol-2-yl)oxolane-3-carboxamide

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